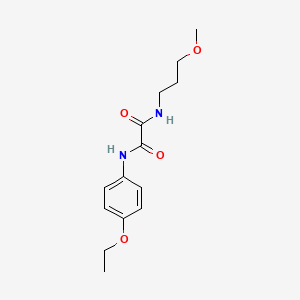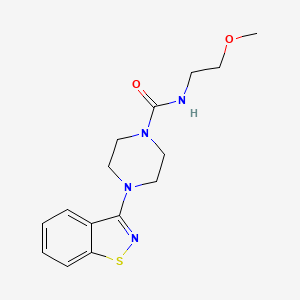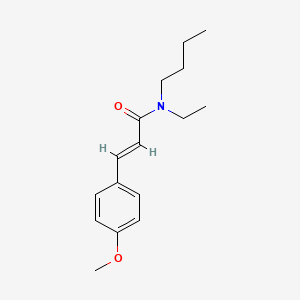
N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide, also known as EPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPM is a synthetic compound that belongs to the family of amidine compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide is not fully understood. However, studies have suggested that N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide may act by blocking the voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. By blocking these channels, N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide may reduce the excitability of neurons, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide can increase the levels of GABA, a neurotransmitter that is responsible for inhibiting the activity of neurons. Additionally, N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide in lab experiments is its high potency and selectivity. N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide exhibits high affinity for the voltage-gated sodium channels, making it a potent and selective inhibitor of these channels. Additionally, N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide has also been found to exhibit low toxicity, making it a safe compound for use in lab experiments.
One of the limitations of using N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide in lab experiments is its limited solubility in water. N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide is a hydrophobic compound, making it difficult to dissolve in aqueous solutions. This can make it challenging to administer N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide in lab experiments, as it may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the research on N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide. One potential direction is the further investigation of its anticonvulsant properties. Studies have shown that N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide exhibits anticonvulsant effects in animal models, making it a potential candidate for the treatment of epilepsy. Further research is needed to determine the efficacy and safety of N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide as an anticonvulsant drug.
Another potential direction for research on N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide is its potential use in the treatment of neurodegenerative diseases. Studies have shown that N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide exhibits neuroprotective properties, making it a potential candidate for the treatment of Alzheimer's and Parkinson's disease. Further research is needed to determine the mechanisms of action and efficacy of N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide in these diseases.
Conclusion
In conclusion, N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide exhibits anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of epilepsy and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine the efficacy and safety of N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide in these diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide has been found to exhibit various scientific research applications. One of the primary applications of N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide is its potential use as an anticonvulsant drug. Studies have shown that N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide exhibits anticonvulsant properties in animal models, making it a potential candidate for the treatment of epilepsy. Additionally, N-(4-ethoxyphenyl)-N'-(3-methoxypropyl)ethanediamide has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-3-20-12-7-5-11(6-8-12)16-14(18)13(17)15-9-4-10-19-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIITTZFSXHUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide](/img/structure/B4702673.png)
![1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline](/img/structure/B4702699.png)


![dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate](/img/structure/B4702709.png)
![2-[(3-bromo-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4702711.png)
![8,9-dimethyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4702720.png)

![2-methyl-4-[4-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B4702729.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1H-benzimidazole-2-carbonitrile](/img/structure/B4702733.png)
![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702735.png)
![3-(4-chlorophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4702756.png)
![N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4702761.png)
